4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride
Overview
Description
“4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride” is a chemical compound with the molecular formula C11H17ClN2OS . It is used in various chemical reactions and has been documented in several chemical databases .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2OS.ClH/c12-5-1-2-11(14)13-6-3-10-9(8-13)4-7-15-10;/h4,7H,1-3,5-6,8,12H2;1H . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms .Scientific Research Applications
Synthesis and Application in Dye Manufacturing
The thieno[3,2-b]pyridine derivatives, closely related to 4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride, have been utilized in the synthesis of disperse dyes. These dyes, when applied to polyester fibers, exhibit unique spectral characteristics and fastness properties (Ho, 2005).
Photophysical Properties in Antitumor Applications
Studies on the photophysical properties (absorption and fluorescence) of thieno[3,2-b]pyridine derivatives have been conducted. These compounds show significant fluorescence quantum yields and solvatochromic behavior. Their incorporation in lipid membranes and nanoliposome formulations indicates potential applications in antitumor drug delivery (Carvalho et al., 2013).
Intermediate in Pharmaceutical Synthesis
The compound is an intermediate in the synthesis of prasugrel, a medication used to prevent blood clots. The synthesis involves a series of reactions including diazotization and hydrolysis, demonstrating its importance in pharmaceutical manufacturing (Weihui, 2013).
Role in Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques utilize thieno[3,2-b]pyridine derivatives for creating various amino derivatives. This approach highlights the compound's utility in developing new chemical synthesis methods (Ankati & Biehl, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c12-5-1-2-11(14)13-6-3-10-9(8-13)4-7-15-10;/h4,7H,1-3,5-6,8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREXKLOGLXFEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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